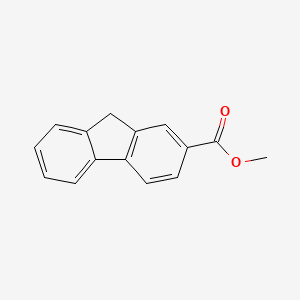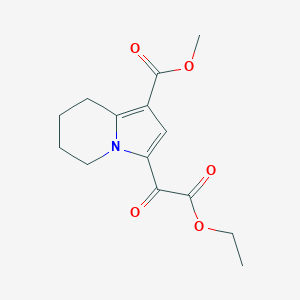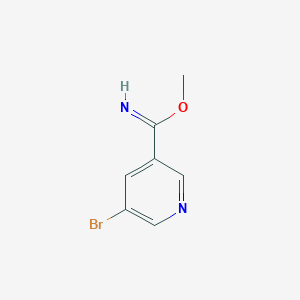
Methyl 5-bromonicotinimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromonicotinimidate is an organic compound belonging to the class of nicotinamides It is a derivative of 5-bromonicotinic acid and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromonicotinimidate can be synthesized through several methods. One common approach involves the reaction of 5-bromonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired imidate by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromonicotinimidate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are employed in the presence of a base and a suitable solvent.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinamides.
Oxidation and Reduction: Products include N-oxides and amines.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
Methyl 5-bromonicotinimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique properties, such as luminescent and magnetic materials.
Mechanism of Action
The mechanism of action of methyl 5-bromonicotinimidate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinamide: Similar in structure but lacks the methyl group.
Methyl 5-bromonicotinate: Similar but with a different functional group at the 5-position.
Nicotinamide: Lacks the bromine atom and has different chemical properties.
Uniqueness
Methyl 5-bromonicotinimidate is unique due to the presence of both the bromine atom and the imidate functional group
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
methyl 5-bromopyridine-3-carboximidate |
InChI |
InChI=1S/C7H7BrN2O/c1-11-7(9)5-2-6(8)4-10-3-5/h2-4,9H,1H3 |
InChI Key |
YUARPTLCWBOOKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


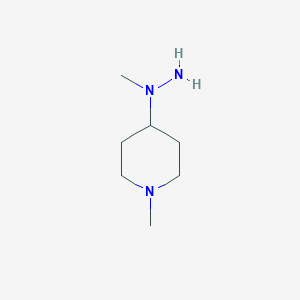

![Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)-](/img/structure/B12983262.png)
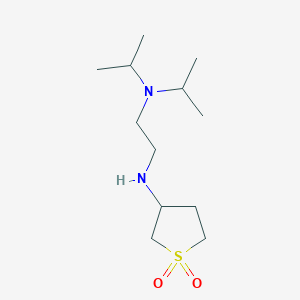
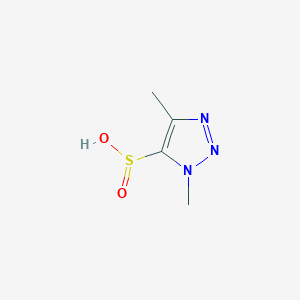
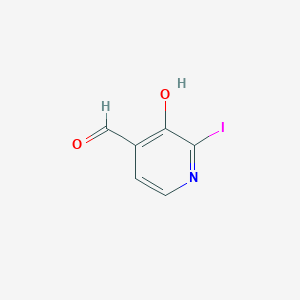
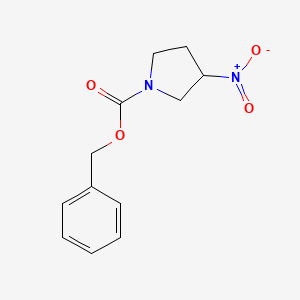
![Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12983294.png)
![3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B12983319.png)
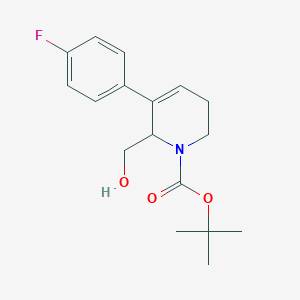
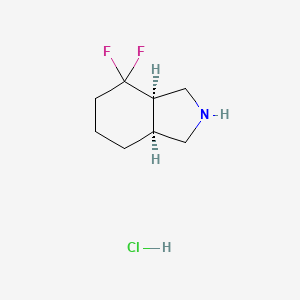
![3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B12983327.png)
